molecular formula C8H11Cl2NO2S B1601533 2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride CAS No. 85052-88-6

2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride

Cat. No. B1601533
CAS RN: 85052-88-6
M. Wt: 256.15 g/mol
InChI Key: DMFNQQKPMRHTIO-UHFFFAOYSA-N
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Description

“2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride” is a chemical compound with the CAS Number: 85052-88-6 . It has a molecular weight of 256.15 . The IUPAC name for this compound is 2-[(4-chlorophenyl)sulfonyl]ethanamine hydrochloride .


Synthesis Analysis

The synthesis of this compound might involve the reaction of chlorobenzene with chlorosulfonic acid . This reaction could occur in a halogenated aliphatic hydrocarbon solvent in the presence of an alkali metal salt of a mineral acid and/or an ammonium salt of a mineral acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10ClNO2S.ClH/c9-7-1-3-8(4-2-7)13(11,12)6-5-10;/h1-4H,5-6,10H2;1H . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

The compound might be involved in electrophilic aromatic substitution reactions . The exact reactions would depend on the conditions and the reactants present.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 216-219 degrees Celsius .

Scientific Research Applications

Analytical Chemistry Applications

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) : A method employing derivatization with benzenesulfonyl chloride, related to 2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride, has been utilized for determining aliphatic amines in waste water and surface water. This technique enhances the detectability and measurement accuracy of amines at sub-ppb levels by GC-MS, demonstrating its critical role in environmental monitoring and pollution assessment Sacher, Lenz, & Brauch, 1997.

Organometallic Chemistry

Orthometalation of Primary Amines : Research involving the orthopalladation of primary benzylamines and (2-phenylethyl)amine, closely related to 2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride, has provided insights into the mechanisms of metal-amine interactions. These findings are significant for developing new catalytic processes and understanding metal complexation with amines Vicente et al., 1997.

Reaction Mechanisms and Amine Chemistry

Amine Reactions in Organic Synthesis : The reactivity of amines, including compounds structurally similar to 2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride, has been explored in various synthetic routes. These studies include the formation of deep eutectic solvents with ethylamine hydrochloride for capturing NH3, indicating the versatility of amines in synthetic chemistry and environmental applications Jiang et al., 2020.

Chlorosulfonamide Salts as Electrophilic Chlorine Precursors : Research on chlorosulfonamide salts, related to 2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride, highlights their use as electrophilic chlorine sources in organocatalytic asymmetric chlorocyclization of unsaturated amides. This work has implications for the development of stereoselective synthetic methods Jaganathan & Borhan, 2014.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-chlorophenyl)sulfonylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S.ClH/c9-7-1-3-8(4-2-7)13(11,12)6-5-10;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFNQQKPMRHTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545953
Record name 2-(4-Chlorobenzene-1-sulfonyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride

CAS RN

85052-88-6
Record name Ethanamine, 2-[(4-chlorophenyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85052-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorobenzene-1-sulfonyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorobenzenesulfonyl)ethan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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